molecular formula C31H46O3 B8121680 2,3-Epoxyphylloquinone

2,3-Epoxyphylloquinone

Cat. No.: B8121680
M. Wt: 466.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-HBDFACPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Epoxyphylloquinone, also widely known as Vitamin K1 2,3-epoxide, is a crucial enzymatic derivative of Vitamin K1 (Phylloquinone) with significant research applications in the study of blood coagulation and metabolic pathways . This compound is the immediate product of the gamma-glutamyl carboxylase reaction, which is coupled with the conversion of glutamate to gamma-carboxyglutamate (Gla) in vitamin K-dependent proteins . The resulting Gla-proteins are essential for proper blood clotting, bone metabolism, and other physiological processes. Within the vitamin K cycle, this compound serves as the primary substrate for the Vitamin K epoxide reductase (VKOR) complex, which recycles it back to the active hydroquinone form, enabling continued carboxylase activity . This central role makes it a critical compound for investigating the mechanism of action of anticoagulants like warfarin, which function by inhibiting the VKOR enzyme . Consequently, the accumulation of this compound in plasma is a sensitive marker for the biological activity of such drugs . Researchers also utilize this compound to study hereditary coagulation deficiencies, as significantly elevated serum levels have been identified in patients with conditions like familial multiple coagulation factor deficiency . Its involvement in broader metabolic pathways, including the biosynthesis of terpenoid-quinones and cofactors, further underscores its utility in biochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30?,31?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXFBIHPWIDJQ-HBDFACPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Epoxyphylloquinone is synthesized through the enzymatic action of phylloquinone monooxygenase (2,3-epoxidizing). This enzyme catalyzes the reaction between phylloquinone, an electron donor (such as NADH), and molecular oxygen (O2) to produce this compound, an oxidized electron donor, and water (H2O) .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts, such as phylloquinone monooxygenase, in controlled reaction conditions. The process may include the use of cofactors like NADH and specific peptides to enhance the enzyme’s activity .

Chemical Reactions Analysis

Types of Reactions

2,3-Epoxyphylloquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Role and Mechanism of Action

2,3-Epoxyphylloquinone plays a crucial role in the vitamin K cycle, which is essential for the post-translational modification of proteins involved in blood coagulation and bone metabolism. The compound undergoes redox transformations between its oxidized (quinone and 2,3-epoxide) and reduced (hydroquinone) forms. This cycle allows for the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which is vital for their functionality in coagulation and bone mineralization .

Vitamin K Status Assessment

The measurement of this compound levels can serve as an indicator of vitamin K status in individuals. Studies have shown that dietary intake of phylloquinone correlates with urinary metabolites of vitamin K, suggesting that monitoring these metabolites can provide insights into nutritional adequacy .

Supplementation Effects

Research indicates that supplementation with phylloquinone can normalize biochemical markers of vitamin K status and bone turnover in populations at risk of deficiency, such as postmenopausal women . A study demonstrated that 10 days of phylloquinone repletion significantly reduced markers of bone turnover after a period of dietary depletion .

Anticancer Potential

Emerging evidence suggests that vitamin K compounds, including this compound, may have anticancer properties. Epidemiological studies indicate an inverse association between dietary intake of phylloquinone and the risk of certain cancers, such as pancreatic cancer . Furthermore, menadione (vitamin K3), a related compound, has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Cardiovascular Health

Vitamin K is known to inhibit vascular calcification by promoting the carboxylation of matrix Gla-protein (MGP), which helps maintain vascular health. Insufficient levels of vitamin K can lead to undercarboxylated proteins that are less effective at binding calcium, potentially enhancing vascular calcification risk . The role of this compound in this context warrants further investigation.

Clinical Trials on Bone Health

A randomized controlled trial assessed the impact of phylloquinone supplementation on bone health markers in postmenopausal women. Participants who received 200 μg or 500 μg daily showed significant improvements in serum total osteocalcin levels compared to the placebo group .

Study GroupPhylloquinone DoseSerum Total Osteocalcin Change
Placebo0 μgNo significant change
Supplemented Group200 μgSignificant decrease
Supplemented Group500 μgSignificant decrease

Impact on Cancer Risk

A cohort study linked higher dietary intake of phylloquinone with lower pancreatic cancer risk. The findings suggest that increasing phylloquinone consumption may be beneficial for cancer prevention strategies .

Mechanism of Action

2,3-Epoxyphylloquinone exerts its effects through its involvement in the vitamin K cycle. It acts as an intermediate in the conversion of phylloquinone to its hydroquinone form, which is essential for the carboxylation of glutamate residues in clotting factors. This carboxylation is crucial for the activation of these factors, enabling proper blood clotting .

Comparison with Similar Compounds

Vitamin K1 (Phylloquinone) and Vitamin K2 (Menaquinones)

Property 2,3-Epoxyphylloquinone Vitamin K1 (Phylloquinone) Vitamin K2 (Menaquinones)
Structure 2,3-epoxide on naphthoquinone Naphthoquinone with phytyl side chain Naphthoquinone with polyisoprenyl side chain (e.g., MK-4, MK-7)
Biological Role Inactive metabolite in clotting cycle Active cofactor for γ-carboxylation Bone/cardiovascular health; bacterial synthesis
Stability More stable in solvents/light Light-sensitive; rapid oxidation Varies with side chain length
Synthesis Enzymatic epoxidation of K1 Plant biosynthesis (spinach, kale) Bacterial synthesis (gut, fermented foods)

Key Differences :

  • Function: While vitamin K1 and K2 are active cofactors, this compound is an intermediate requiring enzymatic recycling to regain activity .
  • Side Chains: Vitamin K2 subtypes (e.g., MK-4, MK-7) have unsaturated isoprenoid chains, influencing tissue specificity and half-life .

Key Insights :

  • Polarity : Hydroxy and methoxy groups (e.g., compounds 11, 12) increase polarity, altering solubility and reactivity.
  • Stability : Methyl groups (compound 10) enhance steric protection of the epoxide ring.

Phylloquinol (Reduced Vitamin K1)

Phylloquinol, the reduced form of vitamin K1, serves as the active cofactor in the γ-carboxylation reaction. Unlike this compound, it lacks the epoxide group and donates electrons during clotting factor activation . The redox interplay between these forms underpins the vitamin K cycle’s efficiency .

Functional and Metabolic Comparisons

  • Enzymatic Interactions: this compound is recycled by VKOR, whereas vitamin K2 derivatives require distinct reductases . Synthetic analogs (e.g., compound 9) lack biological activity due to absence of the phytyl side chain critical for enzyme binding .
  • Bioavailability: this compound has low gastrointestinal absorption (LogP = 8.6), similar to vitamin K1 . In contrast, vitamin K2 (MK-7) exhibits prolonged circulation due to its longer side chain .

Research Implications

  • Pharmaceutical Stability: The enhanced solvent/light stability of this compound supports its use in formulations, though metabolic inactivation limits therapeutic direct use .
  • Synthetic Analogs: Derivatives like 5,8-dimethoxy-2,3-epoxynaphthoquinone (compound 12) may offer tailored reactivity for drug design .

Biological Activity

Overview

2,3-Epoxyphylloquinone, also known as vitamin K1 2,3-epoxide, is an oxidized derivative of phylloquinone (vitamin K1). This compound plays a crucial role in the vitamin K cycle, which is essential for various biological processes, particularly blood coagulation. Its unique epoxide structure allows it to participate in biochemical reactions that are vital for maintaining hemostatic balance.

The primary mechanism of action of this compound involves its conversion back to phylloquinol through the action of the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the carboxylation of glutamate residues in clotting factors. This carboxylation is necessary for the activation of these factors, enabling proper blood clotting and preventing excessive bleeding .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

  • Role in Blood Coagulation : As an intermediate in the vitamin K cycle, it is essential for the synthesis of clotting factors II, VII, IX, and X. Deficiency or inhibition of VKOR can lead to bleeding disorders.
  • Antioxidant Properties : Some studies suggest that derivatives of phylloquinone exhibit antioxidant activities, potentially protecting cells from oxidative stress .
  • Potential Therapeutic Applications : Research indicates that this compound may have therapeutic potential in conditions related to vitamin K deficiency and could be explored for its role in cardiovascular health.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Vitamin K CycleConfirmed role as an intermediate in blood coagulation.
Antioxidant ActivitySuggested potential protective effects against oxidative damage.
CytotoxicityInvestigated effects on cancer cell lines; showed induction of apoptosis.

Detailed Research Insights

  • Vitamin K Cycle Dynamics :
    • The enzymatic reduction of this compound back to phylloquinol is critical for maintaining adequate levels of active vitamin K. Studies have shown that inhibition of VKOR leads to accumulation of epoxide forms and subsequent bleeding disorders .
  • Antioxidant Mechanisms :
    • Research indicates that compounds derived from vitamin K exhibit antioxidant properties. These properties may play a role in reducing the risk of diseases associated with oxidative stress .
  • Cytotoxic Effects :
    • A study examining the cytotoxic effects of related compounds found that certain derivatives can induce apoptosis in human leukemia cells. This suggests potential applications in cancer therapy .

Q & A

Q. What statistical approaches resolve contradictions in oxidative stress data linked to this compound?

  • Conflicting reports on pro- vs. antioxidant effects may stem from cell type-specific responses. Apply multivariate analysis (e.g., PCA) to datasets from diverse models (e.g., hepatocytes vs. endothelial cells) and validate with gene-editing tools (e.g., CRISPR-Cas9 knockout of recycling enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Epoxyphylloquinone
Reactant of Route 2
2,3-Epoxyphylloquinone

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